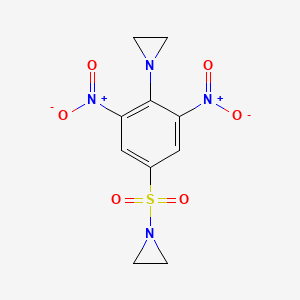
Aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- is a complex organic compound featuring an aziridine ring, which is a three-membered nitrogen-containing ring Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- typically involves the nucleophilic ring-opening reactions of aziridines. These reactions are facilitated by the presence of electron-withdrawing groups such as sulfonyl groups, which activate the aziridine ring towards nucleophilic attack . Common reagents used in these reactions include benzoyl fluoride and hexafluoroisopropanol .
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the use of trifunctional aziridine crosslinkers. These crosslinkers are used in various applications, including automotive coatings, where they enhance the physical and chemical properties of polyurethane coatings .
化学反応の分析
Types of Reactions
Aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions involve the attack of nucleophiles on the aziridine ring, leading to the formation of various products.
Substitution Reactions: The presence of electron-withdrawing groups such as sulfonyl groups facilitates substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of aziridine derivatives include benzoyl fluoride, hexafluoroisopropanol, and various Lewis acids . Reaction conditions often involve the use of solvents such as tert-butyl methyl ether and the presence of catalysts like (salen)Co(III) .
Major Products Formed
The major products formed from the reactions of aziridine derivatives include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These products are valuable intermediates in the synthesis of biologically and pharmaceutically important compounds.
科学的研究の応用
Aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- has several scientific research applications:
Medicinal Chemistry: Aziridine derivatives are used in the synthesis of anticancer, antibacterial, and antimicrobial agents.
Materials Science: Trifunctional aziridine crosslinkers are used in the production of high-performance coatings and adhesives.
Biological Research: Aziridine-containing compounds are studied for their immunomodulatory and anticancer properties.
作用機序
The mechanism of action of aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the presence of electron-withdrawing groups, which activate the ring towards nucleophilic attack . The resulting products can interact with various molecular targets, including DNA and proteins, leading to their biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- include other aziridine derivatives such as:
Pyrrolomycin B: An antibacterial agent.
Clotrimazole: An antifungal agent.
Furazolidone: An antibacterial agent.
特性
CAS番号 |
64425-95-2 |
|---|---|
分子式 |
C10H10N4O6S |
分子量 |
314.28 g/mol |
IUPAC名 |
1-[4-(aziridin-1-ylsulfonyl)-2,6-dinitrophenyl]aziridine |
InChI |
InChI=1S/C10H10N4O6S/c15-13(16)8-5-7(21(19,20)12-3-4-12)6-9(14(17)18)10(8)11-1-2-11/h5-6H,1-4H2 |
InChIキー |
VZRZYLIGPLACBY-UHFFFAOYSA-N |
正規SMILES |
C1CN1C2=C(C=C(C=C2[N+](=O)[O-])S(=O)(=O)N3CC3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















